molecular formula C19H15F3N2O3 B15002021 4-hydroxy-N-(4-methoxybenzyl)-8-(trifluoromethyl)quinoline-3-carboxamide

4-hydroxy-N-(4-methoxybenzyl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B15002021
M. Wt: 376.3 g/mol
InChI Key: XRAIXWZNPAXDPI-UHFFFAOYSA-N
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Description

4-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxyphenylmethyl group, and a trifluoromethyl group attached to a quinoline core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinone derivatives, while reduction of the carboxamide group can produce amine derivatives.

Scientific Research Applications

4-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Its potential therapeutic properties are being explored for treating diseases such as cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the methoxyphenylmethyl and trifluoromethyl groups, resulting in different chemical and biological properties.

    8-Trifluoromethylquinoline: Lacks the hydroxy and methoxyphenylmethyl groups, affecting its reactivity and interactions with biological targets.

    N-[(4-Methoxyphenyl)methyl]quinoline-3-carboxamide: Lacks the hydroxy and trifluoromethyl groups, leading to variations in its chemical behavior and applications.

Uniqueness

4-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15F3N2O3

Molecular Weight

376.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H15F3N2O3/c1-27-12-7-5-11(6-8-12)9-24-18(26)14-10-23-16-13(17(14)25)3-2-4-15(16)19(20,21)22/h2-8,10H,9H2,1H3,(H,23,25)(H,24,26)

InChI Key

XRAIXWZNPAXDPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F

Origin of Product

United States

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